molecular formula C7H9BrN2O3 B11790672 N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide

Cat. No.: B11790672
M. Wt: 249.06 g/mol
InChI Key: VLVJYKVFQNWMNO-UHFFFAOYSA-N
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Description

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the isoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl . The conditions for these reactions vary, with some requiring conventional heating while others can be performed at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl nitrite can lead to the formation of 3,5-disubstituted isoxazoles .

Scientific Research Applications

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-methoxyacetamide

InChI

InChI=1S/C7H9BrN2O3/c1-12-4-7(11)9-3-5-2-6(8)10-13-5/h2H,3-4H2,1H3,(H,9,11)

InChI Key

VLVJYKVFQNWMNO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=NO1)Br

Origin of Product

United States

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